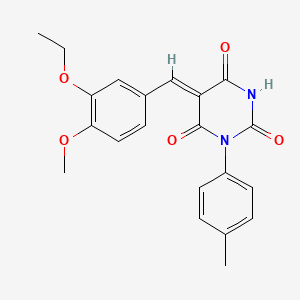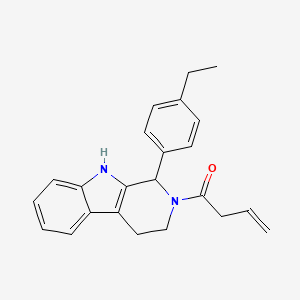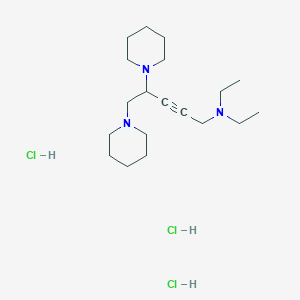![molecular formula C19H14ClN3OS B6041849 2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B6041849.png)
2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol is a complex organic compound that features a unique combination of functional groups, including an indole, thiazole, and aniline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the indole derivative with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
3-chloro-4-methylaniline derivatives: Compounds with similar aniline moieties.
Indole derivatives: Compounds containing the indole structure.
Thiazole derivatives: Compounds with the thiazole ring.
Uniqueness
What sets 2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol apart is the combination of these three distinct functional groups in a single molecule, which may confer unique biological activities and chemical properties not found in simpler analogs.
特性
IUPAC Name |
2-(3-chloro-4-methylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-11-6-7-13(9-15(11)20)22-19-23-18(24)17(25-19)8-12-10-21-16-5-3-2-4-14(12)16/h2-10,24H,1H3,(H,22,23)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDVTNDNRAFWKL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)

![[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate](/img/structure/B6041789.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)propanamide](/img/structure/B6041793.png)
![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)


![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)
![2-(1-azepanyl)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6041821.png)
![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6041832.png)

![4-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B6041844.png)
![3-Butan-2-yl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B6041846.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)
